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molecular formula C12H12N2O B8397655 1,4-Dihydro-2,6-dimethyl-4-oxo-3-(4-pyridyl)pyridine

1,4-Dihydro-2,6-dimethyl-4-oxo-3-(4-pyridyl)pyridine

Cat. No. B8397655
M. Wt: 200.24 g/mol
InChI Key: OMHJPCNTUGHFGX-UHFFFAOYSA-N
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Patent
US05380730

Procedure details

A solution of compound C (8.4 g) in saturated ethanolic ammonia (700 ml) was heated at 120° C. in an autoclave for 67 hours. The solvent was removed by evaporation and the residue recrystallised from ethyl acetate/methanol to give 1,4-dihydro-2,6-dimethyl-4-oxo-3-(4-pyridyl)pyridine (B) (5.1 g) as a brown solid; NMR (d6 -DMSO): 2.1(s,3H), 2.2(s,3H), 6.0(s,1H), 7.2(d,2H), 8.5(broad s,2H), 11.2(broad s,1H); mass spectrum (chemical ionisation, ammonia): 201 (M+H)+.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1O[C:4]([CH3:15])=[CH:5][C:6](=[O:14])[C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1.[NH3:16]>>[CH3:1][C:2]1[NH:16][C:4]([CH3:15])=[CH:5][C:6](=[O:14])[C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
CC=1OC(=CC(C1C1=CC=NC=C1)=O)C
Name
Quantity
700 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from ethyl acetate/methanol

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=CC(C1C1=CC=NC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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